molecular formula C20H16N2O5 B2914274 N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide CAS No. 313404-97-6

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide

Cat. No. B2914274
M. Wt: 364.357
InChI Key: DATPUQXEJABFNG-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide , also known by other names such as p-Acetanisidide, 2’-nitro- , is a chemical compound with the molecular formula C~9~H~10~N~2~O~4~ . It falls within the class of acetamides and exhibits interesting properties due to its aromatic and nitro-substituted structure .


Synthesis Analysis

  • The resulting compound is N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide .

Scientific Research Applications

Advanced Oxidation Processes for Compound Degradation

Advanced Oxidation Processes (AOPs) have been utilized for the degradation of various compounds, showcasing the potential for complex organic molecules like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide to be broken down in environmental settings. A study reviewed the degradation of acetaminophen by AOPs, focusing on by-products, biotoxicity, and degradation pathways, which could be analogous to the pathways N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide might undergo in similar treatments (Qutob et al., 2022).

Environmental Fate and Behavior of Chemical Compounds

Research on the occurrence, fate, and behavior of parabens in aquatic environments offers insights into how chemical compounds, including potentially N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide, persist and degrade in nature. This study highlights the importance of understanding compound stability, biodegradability, and the generation of by-products, relevant for assessing environmental impacts (Haman et al., 2015).

Conjugates for Pharmacological Applications

The development of conjugates of natural compounds with nitroxyl radicals for creating new pharmacological agents showcases the potential for modifying compounds like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide for enhanced biological activity or specificity. This area of research emphasizes the modification and application of chemical structures for therapeutic purposes (Grigor’ev et al., 2014).

Oral Bioavailability and Pharmacokinetics

Investigations into improving the oral bioavailability of compounds, such as resveratrol, through various methodological approaches provide a framework for enhancing the delivery and efficacy of other complex molecules, including N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide. This research could guide the development of formulations to improve the pharmacokinetic profiles of similar compounds (Chimento et al., 2019).

Environmental Impact and Toxicity Assessment

The review of the environmental fate and effects of the lampricide TFM underscores the importance of evaluating the environmental and toxicological impacts of chemical applications. Understanding the persistence, bioaccumulation, and ecotoxicity of compounds like N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide is crucial for assessing potential environmental risks (Hubert, 2003).

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-15-11-12-17(18(13-15)22(24)25)21-20(23)16-9-5-6-10-19(16)27-14-7-3-2-4-8-14/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPUQXEJABFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-2-nitrophenyl)-2-phenoxybenzamide

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